Cas no 2248332-10-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate structure](https://ja.kuujia.com/scimg/cas/2248332-10-5x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate 化学的及び物理的性質
名前と識別子
-
- EN300-6522560
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- 2248332-10-5
-
- インチ: 1S/C18H10FN3O5S/c19-11-7-5-10(6-8-11)15-20-21-18(26-15)28-9-14(23)27-22-16(24)12-3-1-2-4-13(12)17(22)25/h1-8H,9H2
- InChIKey: VHKKUXDGNNDAAL-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(C2C=CC(=CC=2)F)O1)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 399.03251976g/mol
- どういたいしつりょう: 399.03251976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 128Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6522560-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 1g |
$528.0 | 2023-05-31 | ||
Enamine | EN300-6522560-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 5g |
$1530.0 | 2023-05-31 | ||
Enamine | EN300-6522560-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 0.25g |
$485.0 | 2023-05-31 | ||
Enamine | EN300-6522560-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 0.5g |
$507.0 | 2023-05-31 | ||
Enamine | EN300-6522560-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 0.05g |
$443.0 | 2023-05-31 | ||
Enamine | EN300-6522560-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 10g |
$2269.0 | 2023-05-31 | ||
Enamine | EN300-6522560-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 2.5g |
$1034.0 | 2023-05-31 | ||
Enamine | EN300-6522560-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
2248332-10-5 | 0.1g |
$464.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (CAS No. 2248332-10-5)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, identified by its CAS number 2248332-10-5, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements of heterocyclic chemistry with sulfanyl and acetic acid functional groups, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
At the core of this compound lies the 1H-isoindole scaffold, a structural motif widely recognized for its biological activity and versatility in medicinal chemistry. The presence of a 1,3-dioxo group introduces electrophilic centers that can participate in various chemical reactions, while the dihydro configuration suggests potential for conformational flexibility. This combination enhances the compound's reactivity and adaptability in molecular interactions.
The sulfanyl group, specifically positioned at the 2-position of the acetic acid moiety, plays a crucial role in modulating the compound's pharmacological properties. Sulfanyl groups are known to contribute to binding affinity and metabolic stability, making them valuable in the design of bioactive molecules. The integration of this group with the 5-(4-fluorophenyl)-1,3,4-oxadiazole moiety further enriches the compound's chemical profile.
The 5-(4-fluorophenyl)-1,3,4-oxadiazole component introduces additional layers of complexity and functionality. Fluorine atoms are frequently incorporated into pharmaceutical compounds due to their ability to enhance binding affinity and metabolic stability. The oxadiazole ring itself is a well-documented pharmacophore in medicinal chemistry, exhibiting activities across multiple therapeutic areas. Its presence in this compound suggests potential interactions with biological targets relevant to drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies indicate that the structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate may facilitate its interaction with enzymes and receptors involved in inflammatory pathways. This aligns with ongoing research efforts aimed at developing novel therapeutics for conditions such as cancer and autoimmune diseases.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial findings suggest that it exhibits inhibitory activity against certain kinases and transcription factors, which are critical targets in oncology research. The combination of structural elements derived from isoindole and oxadiazole moieties appears to contribute to its efficacy by modulating key signaling pathways associated with cell proliferation and survival.
The synthetic route to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the isoindole core, followed by functional group modifications to introduce the sulfanyl and acetic acid components. The incorporation of fluorinated aromatic rings requires precise control over reaction conditions to ensure high yield and purity.
Challenges in synthesizing this compound include managing regioselectivity during functionalization and optimizing reaction conditions to minimize side products. However, advances in catalytic systems and green chemistry principles have mitigated many of these issues. Modern synthetic approaches now allow for more efficient production of complex molecules like this one.
The potential therapeutic applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli 2-{[5-(4-fluorophenyl)-1,3,4 oxadiazol - 2 - yl] sulfanyl}acetate are vast. Beyond its oncology-related applications, researchers are exploring its potential in treating neurological disorders and infectious diseases. The unique combination of structural features may enable it to interact with diverse biological targets across multiple therapeutic categories.
Future research directions include further optimization of the compound's pharmacokinetic properties through structure-based drug design. By leveraging computational tools such as molecular dynamics simulations and virtual screening platforms, scientists can refine the molecule's properties to enhance its bioavailability and target specificity. These efforts will be critical in translating preclinical findings into clinical success.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 1, 3 - dioxo - 23 - dihydro - 11 H - isoindole - 22 yl 22 - {[55(44fluorophenyl)13 , 14 oxadiazol22 yl] sulfanyl} acetate (CAS No .224833210 - 5) exemplifies how innovative molecular design can drive progress in medicine . As research continues , we can expect more discoveries like this one to emerge from cutting-edge chemical biology investigations .
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